5-(2-fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8FN3O3 and its molecular weight is 285.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.05496929 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-oxadiazole, including those similar to 5-(2-fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, exhibit significant antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized derivatives that displayed potent antimicrobial activities against a range of bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Parikh & Joshi, 2014). Another study by Aziz‐ur‐Rehman et al. (2013) also emphasized the antibacterial potential of similar 1,3,4-oxadiazole derivatives, particularly against gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Insecticidal Activities
Oxadiazole derivatives have been explored for their insecticidal activities. A study by Shi et al. (2000) on novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles found these compounds to be effective against armyworms, suggesting their utility in agricultural pest control (Shi et al., 2000).
Antifungal and Apoptotic Effects
The antifungal and apoptotic effects of triazole-oxadiazoles, related to this compound, have been studied, with some compounds showing promising results against Candida species (Çavușoğlu et al., 2018).
Liquid Crystalline Properties
The liquid crystalline properties of 1,3,4-oxadiazole-based compounds have been investigated, which could have applications in advanced material science. Zhu et al. (2009) reported on the synthesis of such compounds and their potential in creating new types of liquid crystal displays (Zhu et al., 2009).
Corrosion Inhibition
The use of oxadiazole derivatives in corrosion inhibition, particularly in protecting metals like steel in acidic environments, has been explored. Kalia et al. (2020) synthesized new oxadiazole derivatives and demonstrated their efficacy in inhibiting corrosion, which could be beneficial in industrial applications (Kalia et al., 2020).
Central Nervous System Depressant Activity
Some oxadiazole derivatives exhibit central nervous system depressant activities, with potential applications in pharmaceuticals. Singh et al. (2012) synthesized and evaluated such compounds, finding promising results in terms of antidepressant, anticonvulsant, and antianxiety activities (Singh et al., 2012).
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-12-4-2-1-3-11(12)14-16-13(17-21-14)9-5-7-10(8-6-9)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGVSFZLJLLFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.